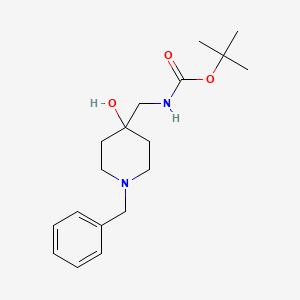
Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Environmental Occurrence and Fate of Similar Compounds
Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with the target compound, highlights their wide use across industries to retard oxidative reactions. These compounds have been found in diverse environmental matrices, indicating their persistence and potential environmental impact. Toxicity studies suggest that some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, raising concerns about their widespread use and environmental release (Liu & Mabury, 2020).
Biodegradation and Environmental Remediation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, providing insights into microbial degradation pathways and the potential for environmental remediation. Similar to ETBE, compounds like "Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate" could undergo biodegradation under certain conditions, highlighting the importance of understanding microbial interactions for environmental management (Thornton et al., 2020).
Synthetic Applications and Environmental Considerations
The synthesis and environmental behavior of methyl tert-butyl ether (MTBE) have been reviewed, indicating the solubility and mobility challenges associated with such compounds in the environment. This research provides a basis for understanding the synthesis routes and environmental considerations for related compounds, including "this compound" (Squillace et al., 1997).
Advanced Remediation Techniques
Studies on the decomposition of MTBE using cold plasma reactors present innovative approaches to dealing with environmental contaminants. Such techniques offer alternative methods for the decomposition and conversion of complex organic compounds, potentially applicable to "this compound" and similar substances (Hsieh et al., 2011).
Membrane Technology for Purification
The application of polymer membranes for the purification of fuel oxygenates, such as MTBE, provides insights into separation technologies that could be adapted for the purification and separation of related chemical compounds. This research emphasizes the potential of membrane technologies in industrial applications involving complex organic molecules (Pulyalina et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(22)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJILBAHXIZOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
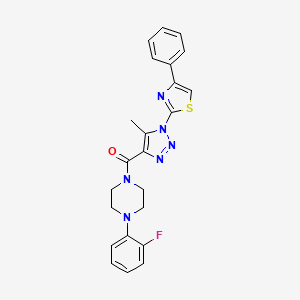

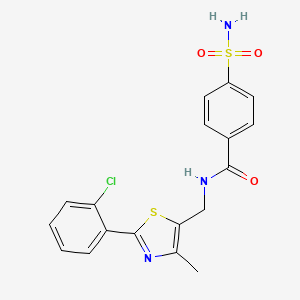
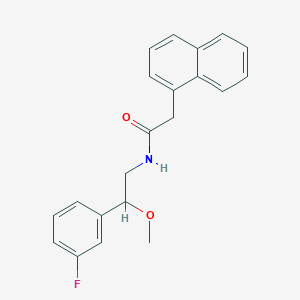
![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)
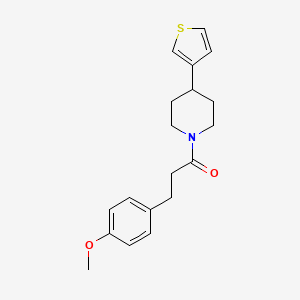
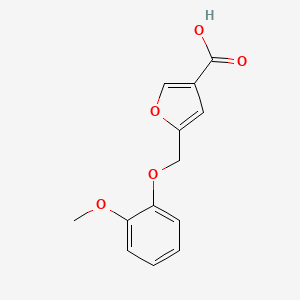
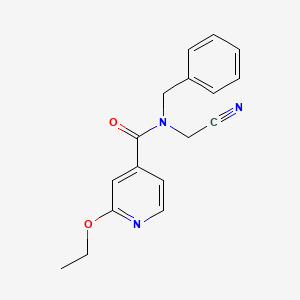

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)
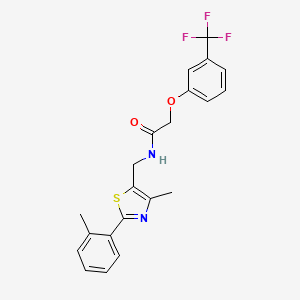
![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)
